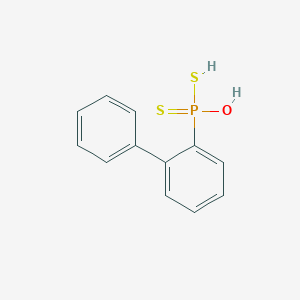
Hydroxy-(2-phenylphenyl)-sulfanyl-sulfanylidene-lambda5-phosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hydroxy-(2-phenylphenyl)-sulfanyl-sulfanylidene-lambda5-phosphane is a complex organophosphorus compound It is characterized by the presence of a hydroxy group, a biphenyl moiety, and a sulfanyl-sulfanylidene-lambda5-phosphane core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxy-(2-phenylphenyl)-sulfanyl-sulfanylidene-lambda5-phosphane typically involves the reaction of biphenyl derivatives with phosphorus-sulfur reagents under controlled conditions. One common method includes the use of phenylphosphonothioic dichloride and biphenyl-2-ol in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at temperatures ranging from 0°C to room temperature to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reactant concentrations. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
Hydroxy-(2-phenylphenyl)-sulfanyl-sulfanylidene-lambda5-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding phosphine or thiol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus center, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are often performed in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles such as amines or alcohols; reactions are conducted in polar solvents like acetonitrile or dichloromethane.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, phosphine derivatives, and various substituted phosphane compounds, depending on the specific reaction conditions and reagents used.
科学研究应用
Hydroxy-(2-phenylphenyl)-sulfanyl-sulfanylidene-lambda5-phosphane has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis due to its ability to form stable complexes with transition metals.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various phosphorus-containing compounds.
作用机制
The mechanism of action of Hydroxy-(2-phenylphenyl)-sulfanyl-sulfanylidene-lambda5-phosphane involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structural configuration and the nature of the target. The biphenyl moiety and the phosphorus-sulfur core play crucial roles in its binding affinity and specificity.
相似化合物的比较
Hydroxy-(2-phenylphenyl)-sulfanyl-sulfanylidene-lambda5-phosphane can be compared with other similar compounds such as:
Phenylphosphonothioic dichloride: A precursor in its synthesis, but lacks the hydroxy and biphenyl groups.
Biphenyl-2-ol: Another precursor, which does not contain the phosphorus-sulfur core.
Phosphine oxides: Similar in having a phosphorus center, but differ in their oxidation state and functional groups.
The uniqueness of this compound lies in its combination of a hydroxy group, biphenyl moiety, and a phosphorus-sulfur core, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
hydroxy-(2-phenylphenyl)-sulfanyl-sulfanylidene-λ5-phosphane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11OPS2/c13-14(15,16)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H,(H2,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTRBYVDZXLMJRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2P(=S)(O)S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11OPS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
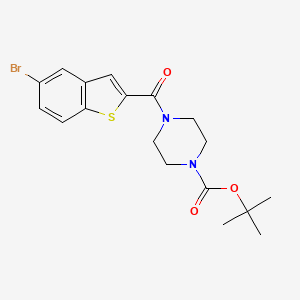
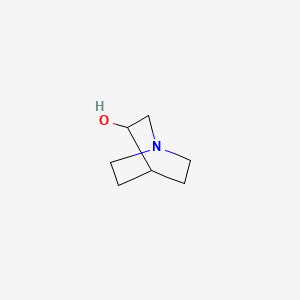
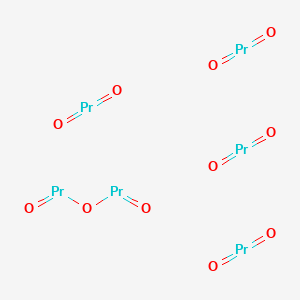

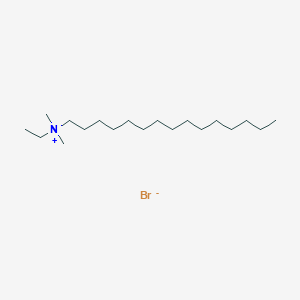
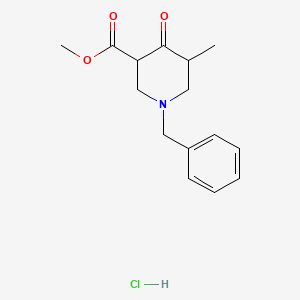
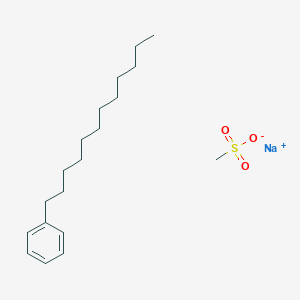
![[(3R,6R)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] (Z)-octadec-9-enoate](/img/structure/B8253451.png)
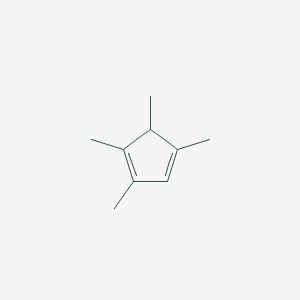

![[(E)-hex-3-en-3-yl]phosphonic acid](/img/structure/B8253466.png)
![[(2S)-1-phosphonopropan-2-yl]phosphonic acid](/img/structure/B8253474.png)
![[(2S)-2-ethylhexyl] 2-methylprop-2-enoate](/img/structure/B8253493.png)

